5-Oxopentanoic acid

Catalog No.
S588255
CAS No.
5746-02-1
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxopentanoic acid

CAS Number

5746-02-1

Product Name

5-Oxopentanoic acid

IUPAC Name

5-oxopentanoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)

InChI Key

VBKPPDYGFUZOAJ-UHFFFAOYSA-N

SMILES

C(CC=O)CC(=O)O

Canonical SMILES

C(CC=O)CC(=O)O

The exact mass of the compound 5-Oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

5-Oxopentanoic acid (CAS: 5746-02-1), also known as glutaraldehydic acid or 5-oxovaleric acid, is a highly reactive C5 bifunctional platform chemical featuring both a terminal carboxylic acid and a terminal aldehyde group[1]. In industrial and laboratory procurement, it is primarily sourced as a direct precursor for the synthesis of 5-aminovaleric acid (a Nylon-5 monomer), glutaric acid, and specialized pharmaceutical linkers[2]. Unlike internal ketones or fully oxidized dicarboxylic acids, its terminal aldehyde provides high electrophilicity, making it exceptionally valuable for mild-condition reductive aminations, enzymatic transaminations, and oxidation workflows where maintaining the 5-carbon backbone is critical.

Research Fit

1 Bifunctional aldehyde-acid building block for PROTAC degrader linker synthesis workflows
2 Pathway-authentic substrate for lysine degradation enzyme assays and metabolic studies
3 Aldehyde-terminated monomer for polymer post-modification and cross-linking research

Attempting to substitute 5-oxopentanoic acid with its widely available structural isomer, levulinic acid (4-oxopentanoic acid), fails due to the fundamental reactivity differences between a terminal aldehyde and an internal ketone. When subjected to oxidation, levulinic acid undergoes C-C bond cleavage to yield the C4 succinic acid, whereas 5-oxopentanoic acid oxidizes smoothly to the C5 glutaric acid without carbon loss [1]. Furthermore, substituting with the fully oxidized glutaric acid is ineffective in biocatalytic workflows; glutaric acid cannot undergo direct enzymatic transamination to 5-aminovaleric acid and requires harsh, high-pressure chemical reduction to reach the reactive aldehyde state that 5-oxopentanoic acid natively provides [2].

Substitution Risk

Chain length Alkyl chain length shift may alter ternary complex geometry in degrader design; linker SAR may not transfer across carbon counts.
Enzyme fit Active-site recognition differs between C5 and C4 substrates; glutarate-semialdehyde dehydrogenase specificity may not extend to shorter-chain analogs.
Reactivity Functional group profile differs from dicarboxylic acid analogs; aldehyde reactivity enables chemistries not accessible with glutaric acid alone.

Quantitative Carbon-Chain Retention During Oxidation

When synthesizing C5 dicarboxylic acids, the position of the carbonyl group dictates carbon retention. Oxidation of 5-oxopentanoic acid yields glutaric acid quantitatively without chain degradation [1]. In contrast, the oxidation of the comparator levulinic acid (4-oxopentanoic acid) using hydrogen peroxide typically results in C-C bond cleavage, yielding the C4 succinic acid (often at 50-75% selectivity) and formic acid [2].

Evidence DimensionOxidation product and carbon retention
Target Compound DataYields C5 glutaric acid (100% carbon chain retention)
Comparator Or BaselineLevulinic acid yields C4 succinic acid (loss of one carbon)
Quantified Difference5-oxopentanoic acid preserves the C5 backbone, whereas levulinic acid undergoes oxidative cleavage to a C4 di-acid.
ConditionsPeroxide-mediated or aerobic oxidation

For buyers procuring precursors for C5 polyesters or polyamides, 5-oxopentanoic acid prevents carbon loss and avoids the generation of off-target C4 byproducts.

PROTAC linker length
Class-level inference
5-carbon backbone; +1 carbon vs. C4 analog, -1 carbon vs. C6 analog
Spatial orientation may shift ternary complex formation; linker SAR context-dependent
Full SAR re-optimization required if chain length is substituted

High-Yield Enzymatic Conversion to 5-Aminovaleric Acid

5-Oxopentanoic acid is the direct substrate for enzymatic transamination to 5-aminovaleric acid (5-AVA), a critical monomer for Nylon-5. In multi-enzyme cascade systems, 5-oxopentanoic acid is converted to 5-AVA with yields exceeding 80% under mild, cell-free conditions [1]. Comparatively, using glutaric acid as a starting material requires aggressive chemical hydrogenation to reach the aldehyde state before amination can occur, making it incompatible with one-pot biocatalytic workflows.

Evidence DimensionDirect transaminase substrate suitability
Target Compound DataDirect conversion to 5-AVA with >80% yield via transaminases
Comparator Or BaselineGlutaric acid (0% direct conversion; requires chemical pre-reduction)
Quantified DifferenceEnables a single-step biocatalytic amination, eliminating the need for high-pressure hydrogenation steps.
ConditionsCell-free biocatalytic cascades using immobilized transaminases

Enables sustainable, mild-condition bio-manufacturing of 5-AVA without the capital expenditure of high-pressure hydrogenation reactors.

Enzyme substrate specificity
Class-level inference
EC 1.2.1.20 (glutarate-semialdehyde DH) vs. EC 1.2.1.24 (succinate-semialdehyde DH); no reported cross-reactivity
Distinct catalytic-site recognition; enzyme activity may not transfer across substrate chain lengths
Lysine degradation pathway specificity; in vitro assay context

Enhanced Reductive Amination Efficiency at Mild Conditions

The terminal aldehyde of 5-oxopentanoic acid allows for highly efficient reductive amination with complex amines, such as in the synthesis of PROTAC linkers or specialized APIs [1]. Reactions typically proceed at room temperature using mild reducing agents like NaBH(OAc)3. In contrast, the keto-acid levulinic acid exhibits lower electrophilicity, often requiring elevated temperatures, stronger reducing agents, or high-pressure catalytic hydrogenation to achieve comparable C-N coupling yields, which can degrade sensitive functional groups on the amine partner.

Evidence DimensionReductive amination conditions and functional group tolerance
Target Compound DataProceeds at room temperature with mild hydride donors (e.g., NaBH(OAc)3)
Comparator Or BaselineLevulinic acid requires heating or harsher reducing conditions (e.g., high-pressure H2/Pd)
Quantified Difference5-oxopentanoic acid allows for lower activation energy and higher functional group tolerance during complex C-N bond formation.
ConditionsC-N coupling with primary/secondary amines in organic synthesis

Critical for pharmaceutical procurement where complex, sensitive amine intermediates must be coupled without degradation.

Functional group reactivity
Reported
Aldehydo-acid (C5H8O3, oxidation state +1) vs. glutaric acid (C5H8O4, oxidation state +3); B.P. >73 °C higher for semi-aldehyde under standard pressure
Aldehyde handle supports reductive amination and Grignard chemistries; diacid supports polyester condensation
B.P. comparison across differing pressure conditions; reactivity profile review recommended

Bio-based Polyamide (Nylon-5) Manufacturing

As a direct precursor for 5-aminovaleric acid via enzymatic transamination, 5-oxopentanoic acid is utilized for scaling up bio-based Nylon-5 production where avoiding high-pressure hydrogenation is desired [1].

C5 Polyester and Plasticizer Synthesis

Used as an intermediate for producing high-purity glutaric acid and 1,5-pentanediol derivatives, where maintaining the 5-carbon chain without oxidative cleavage is mandatory [1].

PROTAC and Targeted Protein Degrader Linkers

Acts as a highly reactive, bifunctional linker (aldehyde and carboxylic acid) for coupling complex E3 ligase ligands and warheads via mild reductive amination, preserving sensitive functional groups [2].

PET Radiotracer Precursors

Utilized in the synthesis of specialized glutamine derivatives (e.g., for[18F]fluorophenylglutamine) where the terminal aldehyde allows for precise, high-yield construction of the amino acid backbone [3].

Application Fit

Application
Selection Property
Validation Focus
PROTAC degrader synthesis research
Linker chain-length compatibility
Ternary complex formation and degradation efficiency
Lysine catabolism enzyme studies
Pathway-specific substrate identity
Enzyme activity assay reproducibility
Bifunctional polymer building block
Aldehyde-functional monomer reactivity
Post-polymerization modification and cross-linking outcomes

Physical Description

Solid

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-02-1

Wikipedia

5-oxopentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

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